

# comparative study of FGF5 mutations in different long-haired animal breeds

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# A Comparative Analysis of FGF5 Mutations in Long-Haired Animal Breeds

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Fibroblast Growth Factor 5 (FGF5) gene are the primary genetic determinant of the long-haired phenotype in a variety of domesticated animals. This guide provides a comparative overview of known FGF5 mutations in long-haired breeds of cats, dogs, and goats, presenting quantitative data, detailed experimental methodologies for mutation analysis, and visualizations of the FGF5 signaling pathway and experimental workflows.

### **Comparative Analysis of FGF5 Mutations**

The long-hair trait across different animal species is predominantly inherited in an autosomal recessive manner, resulting from loss-of-function mutations in the FGF5 gene. These mutations lead to a prolonged anagen (growth) phase of the hair follicle cycle. While the underlying genetic mechanism is conserved, the specific causative mutations often vary between species and even among breeds within the same species.

#### **FGF5 Mutations in Feline Breeds**

At least five distinct mutations in the feline FGF5 gene have been identified to be associated with the long-haired phenotype. The prevalence of these mutations can vary significantly



among different long-haired cat breeds.[1][2][3] The c.475A>C (M4) mutation is the most common and widespread.[1][4]

Mutation ID	Mutation Description	Affected Breeds	Allele Frequency (in long-haired individuals of affected breeds)	Reference
M1	c.356insT	Ragdoll	Unique to the breed	[1]
M2	c.406C>T	Norwegian Forest Cat	Predominant in the breed	[1]
M3	c.474delT	Ragdoll, Maine Coon	High frequency	[1][2]
M4	c.475A>C	Most long-haired breeds (e.g., Persian, Birman, Scottish Fold)	High frequency across many breeds	[1][4]
M5	c.577G>A	Maine Coon	Specific to the breed	[1]

#### **FGF5 Mutations in Canine Breeds**

Similar to cats, at least five recessive mutations in the canine FGF5 gene have been linked to the long-haired phenotype in various dog breeds. The p.Cys95Phe (L) mutation is the most common.[5][6] Allelic heterogeneity is a common finding in many long-haired breeds.[7]



Mutation ID	Mutation Description	Affected Breeds	Allele Frequency (in long-haired individuals of affected breeds)	Reference
L (M1)	c.284G>T (p.Cys95Phe)	Many breeds (e.g., Collie, Dachshund, German Shepherd)	Most common variant	[5][6]
L2 (M5)	c.578C>T (p.Ala193Val)	Akita, Siberian Husky, Samoyed	High frequency in these breeds	[5][8][9]
L3 (M3)	c.556_571del16	Eurasier	Breed-specific	[5]
L4 (M4)	c.559_560dupG G	Afghan Hound, Eurasier, French Bulldog	Found in specific breeds	[5]
L5 (M2)	g.8193T>A	Afghan Hound	Breed-specific	[5]

### **FGF5 Mutations in Caprine Breeds**

In goats, research has focused on cashmere-producing breeds, where longer fiber length is a desirable trait. A significant deletion downstream of the FGF5 gene has been strongly associated with increased cashmere length.



Mutation ID	Mutation Description	Affected Breeds	Allele Frequency (in long-haired individuals of affected breeds)	Reference
del	507-bp deletion downstream of FGF5	Cashmere goat breeds	Close to fixation (0.97) in cashmere goats	[10][11]

### **Experimental Protocols for FGF5 Mutation Analysis**

The identification and characterization of FGF5 mutations typically involve DNA extraction from hair follicles, followed by Polymerase Chain Reaction (PCR) amplification of the relevant gene regions and subsequent DNA sequencing.

#### **DNA Extraction from Hair Follicles**

This protocol outlines a general method for extracting genomic DNA from animal hair follicles.

- Sample Collection: Pluck 10-20 hairs from the animal, ensuring the hair follicles (roots) are intact.
- Lysis:
  - Place the hair follicles in a 1.5 ml microcentrifuge tube.
  - Add 200 μl of lysis buffer (e.g., containing Tris-HCl, EDTA, SDS, and Proteinase K).
  - Incubate at 56°C for 1-3 hours, or until the tissue is completely lysed.
- DNA Purification (Phenol-Chloroform Method):
  - Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.
  - Vortex vigorously and centrifuge at high speed for 5 minutes.



- Carefully transfer the upper aqueous phase to a new tube.
- Repeat the phenol-chloroform extraction.
- DNA Precipitation:
  - Add 0.1 volumes of 3M sodium acetate and 2-3 volumes of ice-cold 100% ethanol to the aqueous phase.
  - Invert the tube gently to precipitate the DNA.
  - Centrifuge at high speed for 10 minutes to pellet the DNA.
  - Wash the DNA pellet with 70% ethanol and air dry.
- Resuspension: Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nucleasefree water).

#### PCR Amplification of the FGF5 Gene

This protocol provides a general framework for amplifying exons of the FGF5 gene. Primer sequences and annealing temperatures should be optimized based on the target species and specific exon.

- Reaction Mixture (for a 25 µl reaction):
  - 5 μl of 5x PCR Buffer
  - $\circ$  0.5  $\mu$ l of 10 mM dNTPs
  - 1 μl of 10 μM Forward Primer
  - 1 μl of 10 μM Reverse Primer
  - 0.25 μl of Taq DNA Polymerase
  - 1-2 μl of genomic DNA (approx. 50-100 ng)
  - Nuclease-free water to 25 μl



Thermal Cycling Conditions:

Initial Denaturation: 95°C for 5 minutes

35 Cycles:

Denaturation: 95°C for 30 seconds

Annealing: 55-65°C for 30 seconds (optimize for specific primers)

Extension: 72°C for 1 minute/kb

Final Extension: 72°C for 5 minutes

 Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a fragment of the expected size.

#### **DNA Sequencing (Sanger Method)**

This protocol outlines the steps for Sanger sequencing to identify mutations in the amplified FGF5 gene fragments.

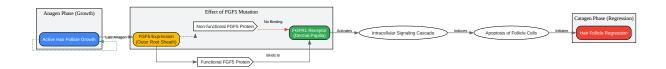
- PCR Product Purification: Purify the amplified DNA to remove unincorporated primers and dNTPs using a commercial PCR purification kit.
- Sequencing Reaction:
  - Set up a cycle sequencing reaction containing the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), a DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).
  - Perform the cycle sequencing in a thermal cycler.
- Capillary Electrophoresis:
  - Purify the sequencing reaction products.
  - Separate the DNA fragments by size using capillary electrophoresis on an automated DNA sequencer.



- Data Analysis:
  - The sequencer detects the fluorescent label on each ddNTP as it passes a laser, generating a chromatogram.
  - Analyze the chromatogram to determine the DNA sequence and compare it to the wildtype FGF5 sequence to identify any mutations.

## Visualizations FGF5 Signaling Pathway in Hair Follicle Cycling

The following diagram illustrates the role of FGF5 in the transition of the hair follicle from the anagen (growth) to the catagen (regression) phase.



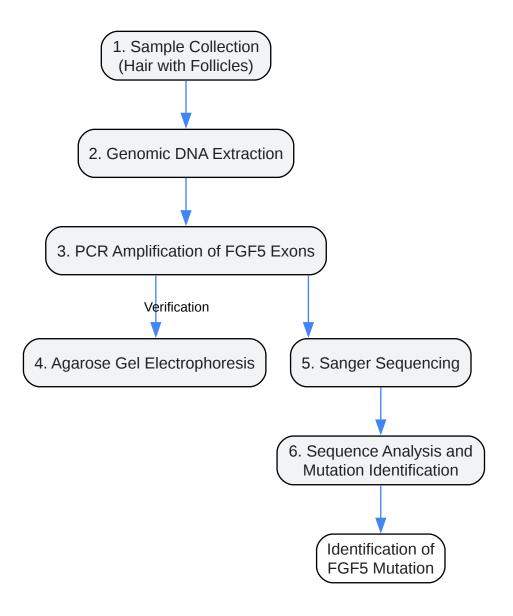
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Caption: FGF5 signaling pathway in the hair follicle.

### **Experimental Workflow for FGF5 Mutation Identification**

The following diagram outlines the typical workflow for identifying FGF5 mutations in longhaired animals.





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Caption: Workflow for identifying FGF5 mutations.

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